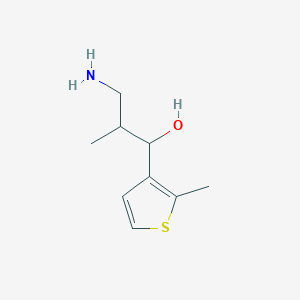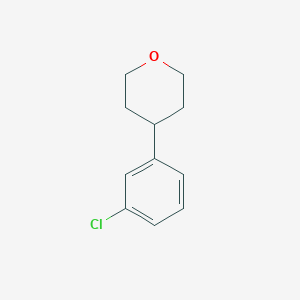![molecular formula C7H11ClO3S B13219445 8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13219445.png)
8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₁ClO₃S. It is a bicyclic compound featuring an oxabicyclo[3.2.1]octane core structure, which is a common motif in organic chemistry due to its rigidity and unique reactivity. This compound is often used as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride typically involves the following steps:
Formation of the Oxabicyclo[3.2.1]octane Core: This can be achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers.
Sulfonylation: The oxabicyclo[3.2.1]octane core is then reacted with chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Tempo oxoammonium tetrafluoroborate (T+BF₄⁻), ZnBr₂
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonyl Hydrides: Formed by reduction
Applications De Recherche Scientifique
8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives, which can then interact with various molecular targets and pathways. These interactions can modulate biological processes, making the compound useful in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
8-Oxabicyclo[3.2.1]octane-2-sulfonyl chloride can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound features a nitrogen atom in place of the oxygen atom in the oxabicyclo[3.2.1]octane core.
11-Oxatricyclo[5.3.1.0]undecane: This compound has a similar bicyclic structure but with an additional ring, making it more rigid and sterically hindered.
The uniqueness of this compound lies in its combination of the oxabicyclo[3.2.1]octane core with the highly reactive sulfonyl chloride group, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H11ClO3S |
|---|---|
Poids moléculaire |
210.68 g/mol |
Nom IUPAC |
8-oxabicyclo[3.2.1]octane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClO3S/c8-12(9,10)7-4-2-5-1-3-6(7)11-5/h5-7H,1-4H2 |
Clé InChI |
BCFOUKDNQPLFRE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CCC1O2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)

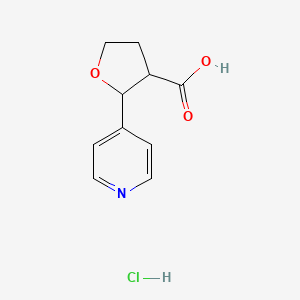

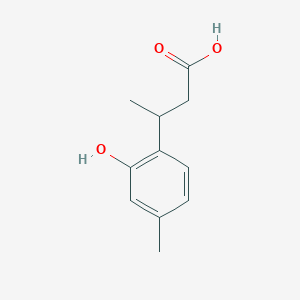
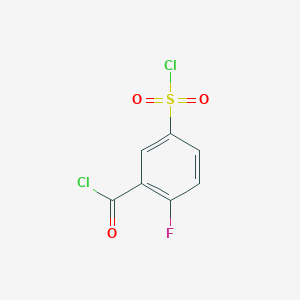
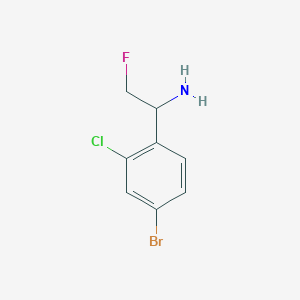
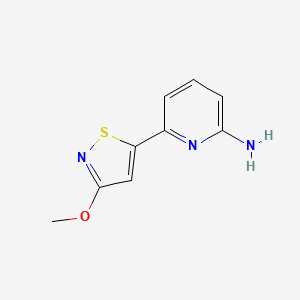
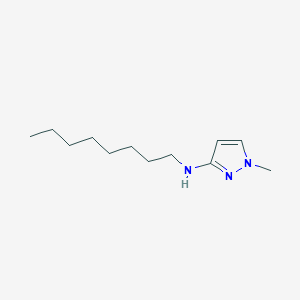
![[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B13219414.png)
![N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219426.png)

